Sdz nvi-085 Sdz nvi-085
Brand Name: Vulcanchem
CAS No.:
VCID: VC1911020
InChI: InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3
SMILES:
Molecular Formula: C15H21NO2S
Molecular Weight: 279.4 g/mol

Sdz nvi-085

CAS No.:

Cat. No.: VC1911020

Molecular Formula: C15H21NO2S

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

Sdz nvi-085 -

Specification

Molecular Formula C15H21NO2S
Molecular Weight 279.4 g/mol
IUPAC Name 6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine
Standard InChI InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3
Standard InChI Key SLMAGYSTRWJTMF-UHFFFAOYSA-N
Canonical SMILES CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

Introduction

Chemical Identity and Structure

SDZ NVI-085 is chemically identified as (-)-(4aR,10aR)-3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-2H-naphth[2,3-b]-1,4-oxazine hydrochloride . This compound belongs to the naphthoxazine class of chemicals, characterized by a fused ring system incorporating naphthalene and oxazine structures. The compound has a molecular formula of C15H21NO2S and a molecular weight of approximately 279.4 g/mol. Its CAS registry number is 104195-17-7, providing a unique identifier for this specific chemical structure in scientific literature.

The stereochemistry of SDZ NVI-085 is significant, with the (4aR,10aR) configuration contributing to its specific biological activity. This stereochemical arrangement allows for optimal interaction with its target receptors, particularly the alpha-1 adrenoceptors in the central nervous system.

Pharmacological Profile

Primary Mechanism of Action

SDZ NVI-085 exerts its pharmacological effects primarily through its action as a partial agonist at alpha-1 adrenoceptors. This partial agonism is distinct from full agonists as it produces a submaximal response even at saturating concentrations. The compound demonstrates selective binding to alpha-1 adrenoceptor subtypes, which are G protein-coupled receptors that, when activated, increase intracellular calcium levels through phospholipase C activation.

Secondary Pharmacological Actions

Interestingly, SDZ NVI-085 also exhibits interaction with serotonergic pathways, particularly the 5-HT1D receptor system. This was demonstrated in experimental studies where SDZ NVI-085 at a dose of 1 mg/kg intraperitoneally decreased body temperature in guinea pigs, an effect that was blocked by 5-HT1D receptor antagonists GR127935 and PAPP . This suggests that beyond its adrenergic activity, SDZ NVI-085 may have complex interactions with other neurotransmitter systems, contributing to its diverse pharmacological effects.

Physiological Effects

Central Nervous System Effects

The primary physiological effect of SDZ NVI-085 is central nervous system stimulation, particularly affecting wakefulness and alertness. This stimulatory effect is mediated through the enhancement of noradrenergic neurotransmission resulting from alpha-1 adrenoceptor activation. Unlike many other central nervous system stimulants, SDZ NVI-085 produces alertness without the typical side effects associated with traditional stimulants.

Experimental Studies and Research Findings

Preclinical Studies

The pharmacological profile of SDZ NVI-085 has been established through various preclinical studies. In one significant study reported by European Journal of Pharmacology, SDZ NVI-085 at a dose of 1 mg/kg intraperitoneally was found to decrease body temperature in guinea pigs . This effect was specifically blocked by two 5-HT1D receptor antagonists: GR127935 (N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3yl)[1,1-biphenyl]-4-carboxamide) and PAPP (p-aminophenylethyl-m-trifluoromethylphenyl piperazine), both administered at 1 mg/kg intraperitoneally, 30 minutes before SDZ NVI-085 .

This study provides important insights into the secondary mechanisms of SDZ NVI-085 beyond its alpha-1 adrenergic activity, suggesting a complex interplay between adrenergic and serotonergic systems in mediating its effects.

Comparative Pharmacological Analysis

The table below provides a comparative analysis of SDZ NVI-085 with other compounds that have similar pharmacological actions:

CompoundPrimary Receptor TargetKey ActivityDistinguishing Features
SDZ NVI-085Alpha-1 adrenergicPartial agonist with CNS stimulationDual activity on adrenergic and serotonergic systems
PhenylephrineAlpha-1 adrenergicFull agonistPrimarily used as a decongestant; minimal CNS effects
ClonidineAlpha-2 adrenergicAgonistAntihypertensive; causes sedation unlike SDZ NVI-085
MidodrineAlpha-1 adrenergicAgonistUsed for orthostatic hypotension; minimal CNS activity

This comparative analysis highlights the unique pharmacological profile of SDZ NVI-085, particularly its central nervous system effects compared to other adrenergic compounds that primarily affect peripheral systems or produce sedation rather than stimulation.

Chemical Reactions and Analysis

SDZ NVI-085 can undergo various chemical reactions including oxidation, reduction, and substitution. Understanding these reactions is important for both analytical purposes and potential metabolic transformations in biological systems.

Analytical Methods

For analytical purposes, high-performance liquid chromatography (HPLC) coupled with mass spectrometry provides the most reliable method for identifying and quantifying SDZ NVI-085 in both pharmaceutical preparations and biological samples. The compound has characteristic UV absorption patterns that can be utilized for spectrophotometric analysis.

Research Challenges and Future Directions

Current Research Limitations

Research on SDZ NVI-085 faces several challenges, including limited availability of the compound for experimental studies and incomplete understanding of its full spectrum of biological activities. Additionally, the complex interactions between adrenergic and serotonergic systems mediated by SDZ NVI-085 require sophisticated experimental models to fully elucidate.

Future Research Directions

Future research on SDZ NVI-085 should focus on:

  • Detailed receptor binding studies to understand its affinity and efficacy at various receptor subtypes

  • Investigation of its effects on sleep architecture through polysomnography studies

  • Clinical trials to evaluate its efficacy and safety in narcolepsy and cataplexy

  • Exploration of its potential neuroprotective effects in stroke models

  • Development of analogues with improved pharmacokinetic properties or enhanced selectivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator